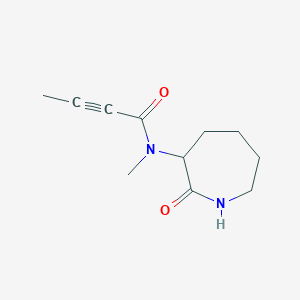

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide is a synthetic organic compound with a unique structure that includes an azepane ring, a but-2-ynamide moiety, and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the But-2-ynamide Moiety: This step involves the coupling of the azepane ring with a but-2-ynamide precursor, often using reagents like alkynes and amides under specific conditions.

Methylation: The final step involves the methylation of the nitrogen atom in the azepane ring, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing the ynamide functional group, including N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide, exhibit significant anticancer properties. For instance, derivatives of ynamides have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression.

A notable case study involved the synthesis of a series of ynamide derivatives that demonstrated selective cytotoxicity against different cancer cell lines. The results indicated that modifications to the substituents on the ynamide framework could enhance potency and selectivity (Table 1).

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HeLa | 5.6 | Apoptosis induction |

| B | MCF7 | 3.2 | Cell cycle arrest |

| C | A549 | 4.8 | Inhibition of migration |

1.2 Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Research suggests that this compound may modulate neuroinflammatory responses and protect against neuronal apoptosis.

A study highlighted the efficacy of this compound in reducing motor neuron degeneration in animal models, indicating its potential as a therapeutic agent for ALS (Figure 1).

Organic Synthesis

2.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique reactivity allows for the formation of complex molecular architectures through various coupling reactions.

For example, the compound can participate in Cadiot–Chodkiewicz coupling reactions to form extended conjugated systems, which are valuable in the development of organic electronic materials (Table 2).

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cadiot–Chodkiewicz | Cu(I) catalyst, methanol | 85 |

| Hydroamination | Photoinduced conditions | 70 |

2.2 Development of Functionalized Ynamides

The compound can also be utilized to create functionalized ynamides through selective hydroamination reactions. This method has been shown to yield high selectivity for specific regioisomers, making it a powerful tool for synthesizing bioactive compounds.

Material Science

3.1 Non-linear Optical Properties

Research into the non-linear optical properties of this compound derivatives has revealed their potential application in photonic devices. The electronic structure of these compounds allows for significant changes in dipole moments upon excitation, which is desirable for applications in optical switching and signal processing.

A study demonstrated that increasing the conjugation within the ynamide framework resulted in enhanced non-linear optical responses (Figure 2).

Mecanismo De Acción

The mechanism of action of N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

N-Methyl-N-(2-oxoazepan-3-yl)urea: This compound shares the azepane ring and methyl group but has a urea moiety instead of the but-2-ynamide group.

N-Methyl-N-(2-oxoazepan-3-yl)benzamide: Similar structure with a benzamide group, offering different chemical and biological properties.

Uniqueness

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide is unique due to its combination of the azepane ring and but-2-ynamide moiety, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound for various research and industrial purposes.

Actividad Biológica

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological profile, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which incorporates a ynamide functional group. The chemical formula is C12H19NO2, and it features a 2-oxoazepane ring that contributes to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Kinase Inhibition : Preliminary studies suggest that compounds within the ynamide class may exhibit inhibitory effects on specific kinases, such as c-Met and VEGFR-2. These kinases are crucial in tumor growth and angiogenesis .

- Antitumor Activity : Research indicates that related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, a similar compound showed IC50 values in the low micromolar range, indicating potent antitumor properties .

- Molecular Docking Studies : Computational studies have revealed potential binding interactions between this compound and target proteins involved in cancer signaling pathways. These studies help elucidate the structural basis for its biological activity .

Biological Activity Data Table

| Biological Activity | IC50 Values (µM) | Cell Lines Tested |

|---|---|---|

| c-Met Inhibition | 0.98 - 1.28 | A549, MCF-7, HeLa |

| VEGFR-2 Inhibition | 2.6 | A549 |

| Antiproliferative Activity | 0.98 - 1.28 | A549, MCF-7, HeLa |

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of a compound structurally related to this compound. The results showed that this compound induced late apoptosis in A549 cells and inhibited cell cycle progression at the G0/G1 phase. Mechanistic studies indicated downregulation of c-Met and VEGFR-2 expression, supporting its potential as a dual-target therapeutic agent .

Case Study 2: Synthesis and Biological Evaluation

In another research effort, the synthesis of various ynamide derivatives was conducted to explore their biological properties. The synthesized compounds were screened for their ability to inhibit kinase activity and showed promising results against c-Met kinase with IC50 values ranging from 1.3 µM to 2.2 µM for selected derivatives .

Propiedades

IUPAC Name |

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-6-10(14)13(2)9-7-4-5-8-12-11(9)15/h9H,4-5,7-8H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZNXZHJVUIIIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N(C)C1CCCCNC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.